molecular formula C9H10ClF2NO2 B13647882 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride

Cat. No.: B13647882
M. Wt: 237.63 g/mol
InChI Key: CGCLCGPCTZEREL-UHFFFAOYSA-N
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Description

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dioxole ring substituted with difluoro groups, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with ethanamine under specific conditions. One common method includes the use of palladium-catalyzed amination reactions. For instance, the compound can be synthesized by reacting 2,2-difluorobenzo[d][1,3]dioxole with ethanamine in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of inert atmospheres and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H10ClF2NO2

Molecular Weight

237.63 g/mol

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H9F2NO2.ClH/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7;/h2-5H,12H2,1H3;1H

InChI Key

CGCLCGPCTZEREL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(O2)(F)F)N.Cl

Origin of Product

United States

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